Boc-2-bromo-D-phenylalanine
Description
Stereoselective Synthesis Approaches
Achieving the desired D-stereochemistry at the α-carbon is paramount. Several strategies have been developed to control the stereochemical outcome during the synthesis of D-phenylalanine derivatives.
Enantioselective catalysis offers an elegant and efficient route to chiral amino acids. Biocatalytic approaches, in particular, have gained significant attention for their high selectivity. polimi.it Engineered enzymes, such as D-amino acid aminotransferases (DAAT), have been developed to synthesize a variety of D-phenylalanine derivatives with high enantiomeric excess (ee). polimi.it These biocatalytic cascades can convert racemic or L-amino acids into the corresponding D-enantiomers, often in a one-pot process without the need for expensive cofactor regeneration systems. polimi.it For instance, engineered aminotransferases have demonstrated the ability to produce D-phenylalanine derivatives with ee values ranging from 90% to over 99%. polimi.it
Another biocatalytic method involves the use of phenylalanine ammonia (B1221849) lyases (PALs). While wild-type PALs typically exhibit L-selectivity, engineered variants have been developed to favor the synthesis of D-phenylalanine derivatives from cinnamic acids. nih.govwiley.com By coupling the PAL-catalyzed amination with a chemoenzymatic deracemization process, it is possible to achieve high yields and excellent optical purity of the D-configured product. nih.govwiley.com
Phase-transfer catalysis using chiral catalysts, such as Cinchona alkaloid derivatives, represents a powerful non-enzymatic approach. These catalysts can facilitate the asymmetric α-alkylation of glycine (B1666218) Schiff bases to produce unnatural α-amino acid derivatives with excellent yields and enantioselectivity. nih.govsioc-journal.cn For example, the use of pseudoenantiomeric phase-transfer catalysts has been shown to provide access to both (R)- and (S)-enantiomers of phenylalanine derivatives. nih.gov
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. In the context of amino acid synthesis, a chiral auxiliary is temporarily attached to a prochiral substrate to direct the approach of a reagent from a specific face, thereby controlling the formation of a new stereocenter. diva-portal.org
One common approach involves the use of oxazolidinone auxiliaries. For instance, a chiral oxazolidinone can be acylated with a suitable carboxylic acid derivative, and the resulting adduct can undergo stereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. This method has been successfully applied to the synthesis of various fluorinated phenylalanine derivatives. beilstein-journals.org Camphor sultams and D-valine have also been employed as chiral auxiliaries in the synthesis of N-Boc-p-phosphonomethyl-L-phenylalanine, demonstrating the versatility of this approach. scispace.com
The Schöllkopf method, which utilizes a chiral bis-lactim ether derived from a dipeptide, is another powerful technique for the asymmetric synthesis of amino acids. beilstein-journals.org Alkylation of the metalated bis-lactim ether followed by acidic hydrolysis affords the desired amino acid ester with high enantiopurity.
Functional Group Introduction and Modification Strategies
The introduction of the bromine atom and subsequent modifications are key to the utility of Boc-2-bromo-D-phenylalanine as a synthetic intermediate.
The introduction of a bromine atom onto the phenyl ring of a phenylalanine derivative is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and avoid side reactions.
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reactivity of the aromatic ring can be modulated by the protecting groups on the amino acid. For instance, the electron-donating nature of the amino group can activate the ring towards electrophilic attack. However, to achieve bromination specifically at the ortho position (position 2), careful control of the reaction conditions is necessary.
In some cases, harsher conditions involving strong acids like sulfuric acid in combination with a bromine source may be required, although this can lead to decomposition of sensitive substrates. nih.gov Milder methods, such as the use of NBS in the presence of a Lewis acid catalyst like boron trifluoride monohydrate, have been shown to be effective for the bromination of deactivated aromatic rings. nih.gov The use of arylthianthrenium salts under photoredox conditions has also emerged as a method for the bromoarylation of alkenes, which could potentially be adapted for the synthesis of bromo-phenylalanine derivatives. nih.gov
The bromine atom in 2-bromo-D-phenylalanine serves as a versatile handle for further chemical modifications through various cross-coupling reactions. This allows for the introduction of a wide range of functional groups, expanding the chemical diversity of the resulting peptides and other molecules. chemimpex.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are commonly employed for this purpose. For example, the Suzuki coupling of a bromo-phenylalanine derivative with a boronic acid can be used to introduce new aryl or heteroaryl groups. nih.govrsc.org Similarly, the Ullmann coupling reaction can be used to form carbon-nitrogen bonds, enabling the amination of the bromo-substituted ring. mdpi.com These post-functionalization strategies are invaluable for creating libraries of compounds for drug discovery and for the synthesis of complex natural products.
Protective Group Chemistry in Synthetic Sequences
The use of protecting groups is essential in peptide synthesis and the synthesis of complex amino acid derivatives to prevent unwanted side reactions at reactive functional groups. nih.gov
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino function of amino acids. orgsyn.org It is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). orgsyn.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.orgorgsyn.org
In addition to the Boc group for the α-amino group, other protecting groups may be necessary for the side chains of other amino acids in a peptide sequence. researchgate.net The choice of protecting groups must be orthogonal, meaning that they can be selectively removed without affecting other protecting groups in the molecule. This allows for the stepwise and controlled synthesis of complex peptides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 2 Bromo D Phenylalanine
Protective Group Chemistry in Synthetic Sequences
Reactivity and Strategic Application of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most pivotal amine protecting groups in modern organic synthesis, particularly in the assembly of peptides and other complex molecules. researchgate.netmasterorganicchemistry.com Its widespread use stems from a unique combination of stability and controlled lability.
The Boc group is characterized by its stability under a wide range of conditions, including basic hydrolysis, exposure to many nucleophiles, and catalytic hydrogenation. total-synthesis.comresearchgate.net This robustness is crucial in multi-step syntheses where other functional groups in the molecule must be manipulated without affecting the protected amine. biosynth.com
The primary strategic application of the Boc group is in peptide synthesis. chemimpex.com In the classic "Boc/Bzl" strategy for solid-phase peptide synthesis (SPPS), the α-amino group of the incoming amino acid is temporarily protected by the Boc group, while more permanent, benzyl-based groups (Bzl) protect reactive side chains. peptide.com The synthesis proceeds through a cycle of:
Coupling a Boc-protected amino acid to the N-terminus of the growing peptide chain.
Washing away excess reagents.
Removing the N-terminal Boc group under moderately acidic conditions.
Repeating the cycle with the next Boc-protected amino acid.
This strategy allows for the stepwise and controlled construction of a specific peptide sequence. peptide.com The acid-lability of the Boc group makes it orthogonal to other key protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, providing chemists with versatile and flexible strategies for complex syntheses. total-synthesis.com
Controlled Deprotection Methodologies
The removal of the Boc group is a frequent and critical transformation in organic synthesis. acs.org The development of various deprotection methods allows for its cleavage under specific conditions, often preserving other sensitive functional groups within the molecule.
The most common method for Boc deprotection is acidolysis. acs.org Strong acids readily cleave the tert-butyl carbamate. A potential side reaction is the alkylation of nucleophilic residues by the intermediate t-butyl cation; this can often be suppressed by using "scavenger" molecules like anisole (B1667542) or thioanisole. wikipedia.org
Beyond standard acidolysis, several other controlled methodologies have been developed to suit different substrates and synthetic strategies.
| Deprotection Method | Reagents and Conditions | Key Features & Findings | Citations |
|---|---|---|---|
| Standard Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Methanol, Ethyl Acetate (B1210297), or Dioxane. | Highly effective and common method. Reaction is typically fast at room temperature. | wikipedia.orgacs.orgnih.gov |
| Mild Acidolysis | Aqueous Phosphoric Acid in THF; Cerium(III) chloride. | More selective; can preserve other acid-sensitive groups like tert-butyl esters. | organic-chemistry.orgsemanticscholar.org |
| Thermal Deprotection | Heating in solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), often under continuous flow. | Acid-free conditions. Selectivity can be achieved by controlling the temperature, allowing for the deprotection of one Boc group in the presence of another. | acs.orgnih.govnih.gov |
| Mild Reagent-Based | Oxalyl chloride in methanol. | Occurs at room temperature in 1-4 hours with high yields. Tolerant of various functional groups. | nih.govrsc.org |
| Solvent-Free | Ex situ generated HCl gas. | A sustainable "green" chemistry approach that avoids bulk solvent use and simplifies workup, yielding the hydrochloride salt directly. | rsc.org |
| Reductive Deprotection | NaBH₄ in ethanol. | Highly selective for N-Boc protected imidazoles and pyrazoles, leaving primary Boc-protected amines intact. | arkat-usa.org |
These varied methodologies provide chemists with a robust toolkit to selectively unmask the amino group, enabling the synthesis of complex target molecules like those derived from Boc-2-bromo-D-phenylalanine.
Reactivity and Derivatization of Boc 2 Bromo D Phenylalanine
Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide
The bromine atom attached to the phenyl ring of Boc-2-bromo-D-phenylalanine is a key functional group that enables various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations typically involves a catalytic cycle with a palladium(0) species. nih.gov
Suzuki Coupling Applications in Biologically Active Molecule Construction
The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds, which are common motifs in pharmaceuticals. mdpi.comresearchgate.net This reaction involves the coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex. researchgate.net In the context of this compound, the aryl bromide can be coupled with various boronic acids or their esters to introduce new aryl or heteroaryl groups.
This strategy has been employed in the synthesis of novel amino acid derivatives with potential biological activity. For instance, the Suzuki coupling of a protected bromophenylalanine derivative with phenylboronic acid, using palladium acetate (B1210297) and a specialized phosphine (B1218219) ligand (X-Phos), has been used to create a biphenyl (B1667301) nonapeptide. nih.gov This modification can enhance the lipophilicity of peptides, which has been shown to increase their activity against resistant bacterial strains. nih.gov
A study on the synthesis of polyaryl-based unnatural amino acids demonstrated the utility of Suzuki coupling. A N-Boc-phenylalanine derivative containing a 4-bromobiphenyl (B57062) moiety was coupled with another N-Boc-phenylalanine derivative possessing a boronate ester. This reaction successfully produced a quateraryl-based compound featuring two phenylalanine units. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |
| This compound derivative | Arylboronic acid | Pd(OAc)2 / X-Phos | Biphenyl-containing peptide | Enhanced antibacterial activity nih.gov |
| N-Boc-4-bromobiphenyl-phenylalanine | N-Boc-phenylalanine boronate ester | Pd catalyst | Quateraryl-based amino acid | Synthesis of complex amino acid scaffolds rsc.org |
Stille Coupling in the Synthesis of Ortho-Substituted Phenylalanine Derivatives
The Stille coupling reaction provides another avenue for modifying the aryl bromide of this compound. This reaction utilizes organotin reagents as the coupling partners. A notable application of Stille coupling is in the synthesis of ortho-substituted phenylalanine derivatives, which can be challenging to prepare using other methods. beilstein-journals.org
For example, the synthesis of ortho-vinyl-D-phenylalanine derivatives has been achieved through the Stille coupling of protected N-Boc-2-bromophenylalanine with a vinyltin (B8441512) reagent. beilstein-journals.org The resulting ortho-vinyl derivative serves as a key intermediate that can be further functionalized. For instance, hydroboration of the vinyl group can lead to the formation of a primary alcohol, which can then be subjected to other chemical transformations. beilstein-journals.org
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Subsequent Reaction | Final Product |
| Protected N-Boc-2-bromophenylalanine | Vinyltin reagent | Stille Coupling | o-vinyl derivative beilstein-journals.org | Hydroboration | Primary alcohol beilstein-journals.org |
Reactions Involving the Bromine Substituent and its Enhanced Reactivity
Halogenation-Facilitated Chemical Modifications
The introduction of a halogen atom, such as bromine, into an organic molecule is a common strategy to create a handle for subsequent chemical transformations. nih.gov Halogens can act as leaving groups in substitution reactions or direct further functionalization of the aromatic ring. rsc.org While direct bromination of phenylalanine can be challenging and may lead to decomposition under harsh conditions, the use of this compound provides a pre-functionalized starting material. nih.gov
The bromine substituent can influence the electronic properties of the phenyl ring, potentially directing further electrophilic aromatic substitution reactions. However, the primary utility of the bromine atom lies in its ability to participate in a variety of coupling and substitution reactions.
Utilization in Bioconjugation Processes for Targeted Systems
The bromine atom in this compound can be exploited in bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.com This is a critical technique for developing targeted drug delivery systems and diagnostic tools. The ability to selectively react with the bromine atom allows for the site-specific attachment of this amino acid derivative to peptides or other carriers. This targeted approach can help in delivering therapeutic agents to specific cells or tissues, potentially increasing efficacy and reducing side effects.
Transformations of the Phenylalanine Side Chain
Beyond the reactions involving the aryl bromide, the phenylalanine side chain itself can undergo transformations. The Boc protecting group on the α-amino group is stable under many reaction conditions but can be readily removed using acidic conditions, allowing for further peptide synthesis or other modifications at the N-terminus. organic-chemistry.org
The carboxylic acid function can also be modified, for example, through esterification. Protecting the carboxylic acid as an ester can be advantageous in certain cross-coupling reactions, sometimes leading to higher yields compared to the unprotected acid. nih.gov
Furthermore, the benzylic position of the phenylalanine side chain can potentially be a site for functionalization, although this is less common than reactions at the aryl bromide.
Introduction of Heteroatoms and Diverse Functional Groups
The bromine atom at the ortho-position of the phenyl ring in this compound is amenable to substitution, providing a direct route for incorporating heteroatoms and a variety of functional groups. This transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions. mdpi.combeilstein-journals.org These methods are valued for their high functional group tolerance and generally mild reaction conditions, which are compatible with the sensitive amino acid structure. mdpi.com
The Suzuki-Miyaura reaction, for example, involves coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. This has been successfully applied to protected bromophenylalanine derivatives to synthesize novel analogues. nih.govmdpi.com Similarly, Negishi coupling utilizes an organozinc reagent, and Stille coupling employs an organostannane. These reactions have been instrumental in creating fluorinated phenylalanine analogues and other derivatives by forming C-C bonds with various aryl and vinyl partners. beilstein-journals.org The bromine atom can also be utilized in bioconjugation processes, enabling the attachment of biomolecules to other compounds or surfaces. chemimpex.com
| Reaction Type | Coupling Partner | Resulting Functional Group | Catalyst System (Example) | Yield | Substrate Note |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenyl boronic acid | Biphenyl | PdCl₂(Ph₃P)₂ / Na₂CO₃ | Not specified | Performed on a penta-BOC protected Polymyxin (B74138) B derivative containing a bromophenylalanine residue. nih.gov |
| Suzuki-Miyaura Coupling | 4-Pyridyl-boronic acid | Pyridyl-phenyl | PdCl₂(Ph₃P)₂ / Na₂CO₃ | Not specified | Performed on a penta-BOC protected Polymyxin B derivative containing a bromophenylalanine residue. nih.gov |
| Negishi Coupling | Organozinc Iodide | Aryl/Fluorinated Aryl | Pd₂(dba)₃ / SPhos | 70-80% | Performed on N-Boc-protected iodoalanine coupling with fluoroiodobenzenes. beilstein-journals.org |
| Stille Coupling | Vinylstannane | Ortho-vinyl | Not specified | Not specified | Used to prepare an o-vinyl derivative from protected N-Boc-2-bromophenylalanine. beilstein-journals.org |
| Nucleophilic Exchange | Astatide ([²¹¹At]⁻) | Astatine | Cu⁺-assisted | 52-74% | Performed on 2-bromo-L-phenylalanine to produce 2-[²¹¹At]-L-phenylalanine. nih.gov |
Synthesis of Advanced Phenylalanine Analogues
The derivatization of this compound is a powerful strategy for constructing advanced and unnatural phenylalanine analogues with unique structural properties. These modified amino acids are valuable tools in peptide synthesis, medicinal chemistry, and materials science. chemimpex.comchemimpex.com By leveraging the cross-coupling reactions described previously, chemists can synthesize analogues with extended aromatic systems, heterocyclic moieties, or other functionalities designed for specific research purposes, such as studying protein interactions. chemimpex.com
A notable application is the synthesis of biphenylalanine derivatives. For instance, the Suzuki coupling of a protected 4-bromophenylalanine-containing peptide with phenyl boronic acid yields the corresponding 4-phenyl phenylalanine (biphenylalanine) analogue. nih.gov This strategy can be extended to create even more complex structures. The synthesis of bipyridyl amino acids, which can act as metal-binding ligands, has been explored using Stille coupling reactions as a key step. metu.edu.tr Furthermore, Negishi and Stille couplings have been employed to create fluorinated and vinylated phenylalanine derivatives, respectively, starting from halogenated precursors like this compound. beilstein-journals.org These synthetic routes provide access to a class of phenylalanine analogues that would be difficult to produce through other methods.
| Advanced Analogue | Synthetic Method | Key Starting Materials | Yield | Reference |
|---|---|---|---|---|
| 4-Phenyl phenylalanine derivative | Suzuki-Miyaura Coupling | Penta-BOC-4-bromo-phenylalanine derivative, Phenyl boronic acid | Not specified | nih.gov |
| 4-Pyridyl phenylalanine derivative | Suzuki-Miyaura Coupling | Penta-BOC-4-bromo-phenylalanine derivative, 4-Pyridyl-boronic acid | Not specified | nih.gov |
| Ortho-vinyl-phenylalanine derivative | Stille Coupling | Protected N-Boc-2-bromophenylalanine, Vinylstannane | Not specified | beilstein-journals.org |
| Fluorinated Phenylalanine Esters | Negishi Coupling | N-Boc-iodoalanine, Fluoroiodobenzene | 70-80% | beilstein-journals.org |
| 2-[²¹¹At]-L-phenylalanine | Nucleophilic Exchange | 2-bromo-L-phenylalanine, [²¹¹At]Astatide | 52-74% | nih.gov |
Applications of Boc 2 Bromo D Phenylalanine in Peptide and Protein Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. Boc-2-bromo-D-phenylalanine is readily incorporated into this methodology. The Boc protecting group on the α-amine is temporarily attached and can be removed under moderately acidic conditions, which is a key principle of the Boc/Bzl protection strategy in SPPS. peptide.comresearchgate.net This allows for the sequential addition of further amino acids to the growing peptide chain. mdpi.com
The incorporation of this compound into peptide sequences is a strategic approach for developing bioactive peptides. chemimpex.com The introduction of this non-natural amino acid can confer unique properties to the resulting peptide, such as increased resistance to enzymatic degradation, which is a common challenge for therapeutic peptides. nih.govmdpi.com The bromine atom can also influence the peptide's conformation and its interaction with biological targets, potentially enhancing its biological activity. chemimpex.com Furthermore, halogenated derivatives of phenylalanine are recognized as valuable precursors for creating drug-like molecules through cross-coupling reactions. researchgate.net
| Application Area | Example of Use | Reference |
| Bioactive Peptides | Introduction of bromine to enhance biological activity. | chemimpex.comchemimpex.com |
| Drug Discovery | Use as a building block for complex peptides with specific biological activities. | chemimpex.comnih.gov |
The synthesis of peptide-based drug candidates often involves the use of non-canonical amino acids to optimize their pharmacokinetic and pharmacodynamic profiles. nih.gov this compound serves as a key intermediate in this process. fishersci.se Its incorporation can lead to the creation of novel peptide therapeutics with improved stability and efficacy for a range of diseases, including cancer and neurological disorders. chemimpex.comnih.gov The ability to introduce a bromine atom provides a site for further chemical modifications, allowing for the attachment of other functional groups or for creating more complex molecular architectures. chemimpex.com For instance, the synthesis of fluorinated phenylalanine derivatives can be achieved through reactions involving brominated precursors. beilstein-journals.org
Development of Bioactive Peptides
Protein Engineering and Synthetic Biology Initiatives
Protein engineering and synthetic biology aim to create proteins with novel or enhanced functions. The incorporation of non-canonical amino acids (ncAAs) like this compound is a powerful strategy in these fields. nih.gov
Genetic code expansion techniques enable the site-specific incorporation of ncAAs into proteins. nih.govacs.org This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and a unique codon, often an amber stop codon (TAG), introduced at the desired position in the gene encoding the protein of interest. nih.govacs.org This allows for the precise placement of this compound within a protein's structure, providing a powerful tool for studying and manipulating protein function.
| Technique | Description | Key Components |
| Genetic Code Expansion | Allows the insertion of non-canonical amino acids at specific sites in a protein. | Orthogonal aminoacyl-tRNA synthetase/tRNA pair, unique codon (e.g., amber stop codon). |
The introduction of this compound can significantly modulate a protein's structure and function. The bulky and hydrophobic nature of the bromo-phenyl group can alter local protein folding and stability. acs.org Moreover, the bromine atom can serve as a reactive site for further chemical modifications, enabling the attachment of probes, cross-linkers, or other moieties to study protein-protein interactions, folding dynamics, and enzyme mechanisms. chemimpex.com This ability to modify proteins with unique functional groups opens up new avenues for creating biocatalysts with enhanced properties and therapeutic proteins with improved efficacy. nih.gov
Site-Specific Incorporation of Non-Canonical Amino Acids
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. mdpi.com The design and synthesis of peptidomimetics frequently involve the use of unnatural amino acids to introduce conformational constraints or novel side-chain functionalities. sigmaaldrich.com
This compound is a valuable building block in the synthesis of peptidomimetics. researchgate.net Its incorporation can help to lock the peptide backbone into a specific conformation, which can be crucial for binding to a biological target. researchgate.net For example, the creation of lactam-bridged peptides, a common strategy in peptidomimetic design, can be facilitated by the presence of reactive handles on amino acid side chains. researchgate.net Furthermore, the bromo-substituent can be utilized in cross-coupling reactions to generate more complex and diverse molecular scaffolds, expanding the chemical space for drug discovery. researchgate.netnih.gov The Ugi four-component reaction, for instance, has been used to synthesize novel phenylalanine derivatives as potential therapeutic agents. nih.gov
Research on Biological and Therapeutic Applications of Boc 2 Bromo D Phenylalanine Derivatives
Investigation of Protein Interactions and Enzyme Mechanisms
The ability to introduce specific modifications into peptides and proteins is crucial for understanding their complex functions. Boc-2-bromo-D-phenylalanine is an important tool in this regard, offering a platform for elucidating enzyme mechanisms and studying receptor-ligand interactions.
Enzyme Mechanism Elucidation via Amino Acid Modification
The modification of amino acid residues within a peptide substrate can provide significant insights into the mechanism of enzyme action. The incorporation of a derivative of this compound has been instrumental in the enzymatic processing of the antibiotic Polymyxin (B74138) B. In a study aimed at creating novel analogues of this cyclic lipopeptide, a crude mixture of Boc-protected bromophenylalanine derivatives of Polymyxin B, which included the 2-bromo isomer, was shown to be a substrate for the protease Savinase®. nih.gov This enzymatic cleavage was a key step in producing a brominated heptapeptide (B1575542) core, demonstrating that the enzyme could accommodate the modified amino acid. nih.gov This finding is significant as it opens up possibilities for using enzymes to process peptides containing this and similar unnatural amino acids, thereby facilitating the semi-synthesis of novel peptide derivatives for further study. The bromine atom serves as a handle for further chemical modifications, allowing for the introduction of a wide array of functional groups to probe enzyme-substrate interactions. chemimpex.com
Receptor-Ligand Binding Studies
Understanding how a ligand binds to its receptor is fundamental to the design of new drugs. Modified amino acids can be incorporated into peptide ligands to act as probes for these interactions. For instance, in a study on deltorphin (B1670231) I, a potent and selective delta-opioid receptor agonist, researchers introduced an electrophilic isothiocyanate group at the para-position of a phenylalanine residue. wiley.com This modification, while not at the 2-position, illustrates the principle of using a functionalized phenylalanine to create an affinity label. Such labels can form covalent bonds with the receptor, allowing for the identification of binding sites and a deeper understanding of the receptor-ligand complex. wiley.com The bromo-substituent on this compound provides a reactive site that can be similarly exploited for cross-linking studies or for the attachment of fluorescent tags or other reporter groups to investigate the binding of peptide ligands to their receptors. chemimpex.com
Drug Discovery and Development Initiatives
This compound is a key starting material in the synthesis of novel compounds with potential therapeutic applications. Its utility in creating libraries of compounds for structure-activity relationship studies is particularly noteworthy.
Design of Novel Compounds Targeting Specific Biological Pathways
The development of new drugs often relies on the ability to synthesize novel chemical entities that can modulate the activity of specific biological pathways. This compound is an important intermediate in the synthesis of such compounds. fishersci.se For example, research into new treatments for HIV has focused on the viral capsid protein as a therapeutic target. In this context, scientists have designed and synthesized novel phenylalanine derivatives that act as HIV capsid modulators. mdpi.com While one study used Boc-L-phenylalanine and its 3,5-difluoro derivative as starting materials to create 2-pyridone-bearing inhibitors, the principles of synthesis and the goal of targeting a specific viral protein are directly applicable. mdpi.com The bromine atom in this compound is particularly useful as it allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com This enables the facile introduction of a wide variety of substituents at the 2-position of the phenyl ring, providing a powerful method for generating diverse compound libraries to target pathways implicated in cancer, infectious diseases, and other conditions. chemimpex.com
Structure-Activity Relationship (SAR) Studies of Derived Analogues
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial information on how chemical structure correlates with biological activity. The modification of a lead compound and the subsequent evaluation of its analogues allow for the optimization of potency and other pharmacological properties. This compound is an excellent tool for SAR studies due to the versatility of its bromo-substituent for chemical diversification. nih.govmdpi.com
In the development of new polymyxin analogues with activity against multidrug-resistant Gram-negative bacteria, researchers synthesized derivatives with modifications at the D-phenylalanine residue. nih.gov The table below summarizes the in vitro antibacterial activity of selected polymyxin B analogues.
| Compound | Modification at D-Phe position | MIC (μg/mL) against E. coli (polymyxin-resistant) | MIC (μg/mL) against K. pneumoniae (polymyxin-resistant) |
|---|---|---|---|
| Polymyxin B | D-Phenylalanine | >64 | >64 |
| Analogue 3a | 4-Bromo-D-phenylalanine | 4 | 16 |
| Analogue 5a | 4-Biphenyl-D-phenylalanine | 2 | 8 |
| Analogue 5b | 4-(4-pyridyl)phenyl-D-phenylalanine | 32 | >64 |
The results indicated that the introduction of a bromine atom or an additional phenyl ring at the para-position of the D-phenylalanine residue enhanced activity against resistant strains. nih.gov Specifically, the 4-bromo and 4-biphenyl derivatives (Analogues 3a and 5a) showed significantly improved minimum inhibitory concentrations (MICs) compared to the parent compound, Polymyxin B. nih.gov In contrast, the 4-(4-pyridyl)phenyl derivative (Analogue 5b) was less active, likely due to unfavorable interactions with the lipid A component of the bacterial outer membrane. nih.gov These findings highlight how the systematic modification of the phenylalanine ring, a process facilitated by starting with a brominated precursor, can yield crucial SAR data to guide the design of more effective antibiotics. nih.gov
Advanced Therapeutic Modality Research
The unique properties of this compound also position it as a potential component in the development of advanced therapeutic modalities. These next-generation therapies often involve complex molecular constructs designed for highly specific targeting and novel mechanisms of action.
One such emerging area is targeted protein degradation, where chimeric molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. A key example of this technology is the development of proteolysis-targeting chimeras (PROTACs). While direct use of this compound in published PROTACs is not yet prominent, the use of other protected and functionalized amino acids, such as Boc-3-Nitro-D-phenylalanine, in PROTAC development highlights the potential. The bromo-substituent in this compound would be an ideal attachment point for a linker connecting the peptide-based targeting moiety to an E3 ligase-binding ligand.
Another innovative approach is "hydrophobic tagging," where a hydrophobic group is appended to a ligand to induce the degradation of the target protein by cellular quality control machinery. nih.gov Researchers have used moieties like Boc3-Arg to achieve this. nih.gov The derivatization of this compound with various hydrophobic groups via its bromo-substituent could be a viable strategy for creating novel hydrophobic tags.
Furthermore, the development of peptide-drug conjugates (PDCs) represents a significant area of therapeutic research. In PDCs, a cytotoxic drug is linked to a peptide that targets a specific receptor on cancer cells, for example. The bromine atom of a this compound incorporated into the peptide could serve as a conjugation site for the drug molecule. chemimpex.comnih.gov This highlights the broad potential of this versatile amino acid derivative in the construction of sophisticated and highly targeted therapeutic agents.
Precursors for Imaging Agents, including Positron Emission Tomography (PET) Tracers
Derivatives of phenylalanine, including brominated forms, are crucial precursors in the synthesis of imaging agents for Positron Emission Tomography (PET). PET is a sensitive imaging technique used in clinical oncology to visualize tumors by targeting their altered metabolism or protein expression. beilstein-journals.org The isotope ¹⁸F is often used in PET tracers due to its suitable half-life of 109 minutes. beilstein-journals.org
Research has focused on developing new radiofluorinated amino acid analogues to overcome the limitations of the commonly used PET tracer, [¹⁸F]FDG, which can have low specificity and high background uptake in the brain. researchgate.net Radiolabeled amino acids are promising because they target the LAT1 transporter system, which is overexpressed in many tumors. researchgate.net
One strategy involves replacing iodine with a fluoroalkyl side chain in phenylalanine analogues. researchgate.net For instance, the synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine has been achieved for molecular imaging. beilstein-journals.org While direct radiofluorination of L-phenylalanine can produce a mixture of isomers, specific precursors are often synthesized to ensure regioselectivity. beilstein-journals.org For example, 4-Borono-2-[¹⁸F]fluoro-ᴅ,ʟ-phenylalanine ([¹⁸F]FBPA) has been used for PET imaging of melanoma in animal models. beilstein-journals.org The synthesis of such tracers can involve multiple steps, starting from precursors like N-Boc-2-bromo-L-phenylalanine t-butylester. researchgate.net
The development of these novel PET tracers, derived from precursors like this compound, aims to provide more specific and effective tools for cancer diagnosis and monitoring. beilstein-journals.orgresearchgate.net
Components in Anti-Cancer Agent Development (e.g., PARP1 Inhibitors)
Boc-D-phenylalanine and its derivatives are utilized in the synthesis of potential anti-cancer agents, including inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1). chemicalbook.com PARP inhibitors are a class of drugs that block the activity of PARP enzymes, which are involved in DNA repair, and have become a significant area of cancer research. nih.govgoogle.com
For instance, Boc-D-phenylalanine is a key reagent in the preparation of benzo[de] chemicalbook.comresearchgate.netnapthyridinones, which act as PARP1 inhibitors. chemicalbook.com The development of novel PARP inhibitors is an active area of research, with a focus on improving potency and selectivity. nih.gov Some research has explored the creation of dual inhibitors that target both PARP1 and other proteins involved in cancer progression, such as BRD4, to enhance therapeutic effects, particularly in cancers like pancreatic cancer. nih.gov
The synthesis of these complex anti-cancer compounds often involves multiple steps. For example, the synthesis of certain PARP inhibitors starts with the creation of substituted benzaldehydes, which then undergo further reactions to build the final inhibitor structure. nih.gov The use of amino acid derivatives like Boc-phenylalanine can be crucial in creating molecules with the desired three-dimensional structure to effectively bind to the target enzyme. scielo.br
Table 1: Research on Boc-phenylalanine Derivatives in Anti-Cancer Agent Development
| Derivative/Compound Class | Target | Application/Finding | Citation |
|---|---|---|---|
| Benzo[de] chemicalbook.comresearchgate.netnapthyridinones | PARP1 | Synthesis of PARP1 inhibitors. | chemicalbook.com |
| Dual PARP1/BRD4 inhibitors | PARP1, BRD4 | Designed to synergistically inhibit pancreatic cancer cell growth. | nih.gov |
| Tetrazolyl analogues | PARP-1 | Optimization of a lead compound led to improved PARP-1 inhibition. | nih.gov |
Design of HIV-1 Capsid Inhibitors
Derivatives of phenylalanine are integral to the design of inhibitors targeting the HIV-1 capsid (CA) protein. researchgate.netnih.gov The CA protein is a critical component of the virus, playing roles in both the early and late stages of the viral life cycle, making it a promising target for antiretroviral drugs. researchgate.netnih.gov
Much of the research in this area has focused on modifying a known CA inhibitor, PF-74. researchgate.netmdpi.com PF-74 binds to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. researchgate.netmdpi.com The phenylalanine core of PF-74 is crucial for its interaction with the CA protein. mdpi.com
Scientists have synthesized numerous novel phenylalanine derivatives by modifying the structure of PF-74 to improve its antiviral activity, solubility, and other drug-like properties. researchgate.net For example, introducing different substituents to the phenylalanine core has led to compounds with significant anti-HIV-1 activity. nih.govresearchgate.net Some of these new derivatives have shown improved potency against both HIV-1 and HIV-2 strains compared to PF-74. researchgate.net
The synthesis of these inhibitors often starts with a protected phenylalanine derivative, such as Boc-phenylalanine. nih.gov Through a series of chemical reactions, various functional groups are added to create a library of compounds that can then be tested for their antiviral efficacy. nih.govnih.gov
Table 2: Examples of Phenylalanine Derivatives as HIV-1 Capsid Inhibitors
| Compound ID | EC₅₀ (µM) for HIV-1 | Note | Citation |
|---|---|---|---|
| II-13c | 5.14 | A 4-methoxy-N-methylaniline substituted phenylalanine derivative. | nih.govresearchgate.net |
| V-25i | 2.57 | An indolin-5-amine (B94476) substituted phenylalanine derivative. | nih.govresearchgate.net |
| I-19 | 2.53 | Exhibited the best anti-HIV-1 activity in its series. | mdpi.com |
| 7t | 0.040 | Showed remarkable antiviral activity, surpassing PF-74. | researchgate.net |
Development of Antimicrobial Compounds
Phenylalanine derivatives are being explored for the development of new antimicrobial agents to combat a range of pathogens, including bacteria and fungi. researchgate.netwjbphs.com The core structure of phenylalanine can be modified to create compounds with potent antimicrobial properties. researchgate.net
One approach involves synthesizing peptide-based compounds. For instance, Boc-protected dipeptides based on phenylalanine have been shown to self-assemble and exhibit broad-spectrum antibacterial activity. researchgate.net These peptides have the potential to disrupt bacterial biofilms, which are communities of bacteria that are often resistant to conventional antibiotics. researchgate.net
Another strategy is to incorporate the phenylalanine scaffold into heterocyclic structures known for their antimicrobial effects, such as 1,2,3-triazoles. researchgate.net The synthesis of N-Boc protected Leucine-linked 1,4-disubstituted 1,2,3-triazoles has yielded compounds with significant in vitro antibacterial and antifungal activity. researchgate.net
Additionally, modifications to existing antibiotics, such as Polymyxin B, have been investigated. Introducing a bromine atom to the phenylalanine residue within the polymyxin structure has been shown to enhance its activity against resistant bacterial strains. nih.gov This suggests that even subtle modifications to the phenylalanine ring can have a significant impact on the compound's biological activity. nih.gov
Research in this area is broad, with various synthetic strategies being employed to create novel phenylalanine-based antimicrobial agents. researchgate.netwjbphs.comdergipark.org.tr
Table 3: Antimicrobial Activity of Phenylalanine-Related Compounds
| Compound Type | Target Organisms | Key Finding | Citation |
|---|---|---|---|
| Boc-protected phenylalanine-based dipeptides | Broad-spectrum antibacterial | Self-assemble and show potential for biofilm eradication. | researchgate.net |
| N-Boc protected Leucine-linked 1,2,3-triazoles | Gram-positive and Gram-negative bacteria, Fungi | Some compounds were more potent than the reference drug ciprofloxacin (B1669076) against certain bacteria. | researchgate.net |
| Brominated Polymyxin B analogue | Resistant bacterial strains | Enhanced activity against resistant strains compared to the parent compound. | nih.gov |
Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is an indispensable tool for separating and quantifying the components of a mixture. In the context of Boc-2-bromo-D-phenylalanine, both high-performance liquid chromatography and chiral chromatography are crucial for quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. This method separates compounds based on their differential interactions with a stationary phase and a mobile phase. For N-protected amino acids, reversed-phase HPLC is often employed. The purity of this compound is typically reported to be ≥99% as determined by HPLC. chemimpex.com This high level of purity is essential for its use as a building block in peptide synthesis and other applications where contaminants could lead to undesirable side reactions or products. chemimpex.comsigmaaldrich.com
| Parameter | Value | Reference |
| Purity (via HPLC) | ≥99% | chemimpex.com |
| Purity (via HPLC) | 98% | sigmaaldrich.com |
| Purity (via HPLC) | 95% | fishersci.se |
| Purity (via HPLC) | 97% | acmec.com.cn |
Chiral Chromatography for Stereochemical Purity Assessment
The biological activity of chiral molecules like amino acids is often highly dependent on their stereochemistry. Therefore, confirming the enantiomeric purity of this compound is critical. Chiral chromatography is the gold standard for this purpose, utilizing a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs are particularly effective for the chiral analysis of N-blocked amino acids like those with a Boc protecting group. sigmaaldrich.com These columns can achieve baseline resolution for a wide range of racemates. sigmaaldrich.com The enantiomeric excess (ee) of a desired enantiomer can be determined with high accuracy using chiral HPLC. For instance, in the synthesis of related phenylalanine derivatives, chiral HPLC has been used to confirm ee values greater than 99.9%. rsc.org
Spectroscopic and Spectrometric Characterization of Synthesized Compounds
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and composition of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized compounds. beilstein-journals.org For Boc-protected amino acids, the characteristic signals of the tert-butoxycarbonyl group and the amino acid backbone are readily identifiable. In the context of synthesizing tripeptide derivatives, ¹H NMR spectroscopy was used to probe chiral recognition. nih.gov For similar compounds, detailed ¹H and ¹³C NMR data are often provided to support structural elucidation. rsc.org
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org This technique is highly sensitive and is a standard method for characterizing synthesized organic molecules. Electrospray ionization (ESI) is a common ionization method used in conjunction with MS for the analysis of amino acids and their derivatives. HRMS provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. rsc.org For example, the molecular formula of this compound is C₁₄H₁₈BrNO₄, with a molecular weight of 344.2 g/mol . chemimpex.com
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈BrNO₄ | chemimpex.com |
| Molecular Weight | 344.2 | chemimpex.com |
| PubChem ID | 22309160 | chemimpex.com |
| CAS Number | 261360-76-3 | chemimpex.comclearsynth.com |
Crystallographic Analysis for Molecular Structure Elucidation
Advanced Concepts and Future Directions in Boc 2 Bromo D Phenylalanine Research
Computational Chemistry and Molecular Modeling Studies of Derivatives
Research has employed quantum chemical molecular modeling to predict that halogenation at the phenylalanine residue can significantly alter the conformational equilibrium of molecules. acs.org For instance, studies on monomethyl auristatin F (MMAF) analogs predicted that halogenation could shift the equilibrium towards the biologically active trans isomer. acs.org
Density functional theory (DFT) has been used to investigate the nature and strength of interactions in halogenated π–π stacked phenylalanine dimers. rsc.org These studies model the phenylalanine side chain as toluene (B28343) to better represent steric and ancillary interactions. rsc.org The findings indicate that increasing the degree of halogenation, particularly with heavier halogens like bromine, enhances the strength of stacking interactions. rsc.org This enhancement is attributed to local secondary interactions between the halide and aliphatic C-H bonds of the adjacent side chain. rsc.org
Furthermore, molecular modeling has been instrumental in understanding the impact of halogenated phenylalanine analogs on the self-assembly of amyloidogenic peptides. nih.gov By simulating the incorporation of fluorinated and iodinated phenylalanines, researchers can probe the synergy between the hydrophobicity of the analog and the kinetics of amyloid formation. nih.gov These models also help to understand how halogenation can perturb π-stacking geometries, which are crucial for molecular self-recognition in these processes. nih.gov Such computational approaches are essential for the rational design of peptides with controlled assembly properties.
Table 1: Computational Methods in Halogenated Phenylalanine Research
| Computational Method | Application/Finding | Key Insights | Reference(s) |
|---|---|---|---|
| Quantum Chemical Modeling | Prediction of cis/trans isomer equilibrium in drug analogs. | Halogenation can favorably shift conformational equilibria to enhance biological activity. | acs.org |
| Density Functional Theory (DFT) | Analysis of π–π stacking interactions in halogenated phenylalanine dimers. | Heavier halogens (Br, I) lead to stronger stacking interactions, improving structural stability. | rsc.org |
| Molecular Modeling / Dynamics | Study of amyloid formation kinetics with halogenated Phe variants. | Provides insights into how hydrophobicity and aromatic interactions influenced by halogens affect peptide self-assembly. | nih.gov |
| Molecular Modeling | Supporting structure-activity relationship (SAR) studies of enzyme inhibitors. | Helps to elucidate the molecular basis for the inhibitory activity of phosphonic acid analogues of halogenated phenylalanine. | mdpi.com |
Integration with Emerging Synthetic Methodologies and Chemical Transformations
The synthesis and incorporation of Boc-2-bromo-D-phenylalanine and other ncAAs are being revolutionized by emerging methodologies that offer greater efficiency, control, and novelty. These advanced techniques are moving beyond traditional solid-phase peptide synthesis (SPPS).
Late-Stage Functionalization (LSF) is a powerful strategy where modifications are made to a fully assembled peptide. nih.govacs.org For brominated compounds like this compound, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the introduction of diverse functionalities, like additional phenyl or pyridyl groups, onto the peptide scaffold after its initial synthesis, dramatically expanding the chemical space that can be explored. nih.gov
Biocatalysis is another burgeoning area, utilizing enzymes to create ncAAs. acs.orgucsb.edu Researchers are developing new biocatalytic methods to access various ncAAs, including those with modifications that enhance protease stability. acs.org A synergistic approach that merges synthetic photochemistry with biocatalysis has emerged as a novel way to create ncAAs stereoselectively. ucsb.eduastrobiology.com This method uses a photocatalyst to generate a reactive radical species that interacts with an enzyme-activated intermediate, leading to the desired amino acid product. ucsb.eduastrobiology.com
Cell-Free Protein Synthesis (CFPS) systems offer a robust platform for incorporating ncAAs into proteins. nih.govfrontiersin.orgnih.gov By removing the constraints of a living cell, such as the cell membrane barrier and viability issues, CFPS allows for the efficient incorporation of a wide array of ncAAs, including those that might be toxic to cells. nih.govfrontiersin.org These systems can be combined with techniques like in vitro aminoacylation, where an aminoacyl-tRNA synthetase (aaRS) charges a tRNA with the desired ncAA outside of the main reaction, further expanding the types of ncAAs that can be used. nih.govfrontiersin.org
Table 2: Comparison of Emerging Synthetic Methodologies for ncAAs
| Methodology | Description | Advantages |
|---|---|---|
| Late-Stage Functionalization (LSF) | Chemical modification of a fully assembled peptide chain. acs.org | Allows for rapid diversification of complex molecules; ideal for SAR studies. nih.govacs.org |
| Biocatalysis | Use of enzymes to synthesize ncAAs or modify peptides. acs.org | High stereoselectivity; can perform reactions not easily achieved by traditional chemistry. acs.orgucsb.edu |
| Photobiocatalysis | A synergistic method combining light-activated catalysts and enzymes. ucsb.eduastrobiology.com | Creates novel catalytic reactions for streamlined, stereoselective synthesis. astrobiology.com |
| Cell-Free Protein Synthesis (CFPS) | In vitro protein production using cellular extracts without living cells. nih.gov | Open system allows precise control; bypasses cell toxicity and membrane transport issues. nih.govfrontiersin.org |
Exploration of Novel Biomedical and Biotechnological Applications
The incorporation of this compound and its derivatives into peptides and proteins unlocks a wide range of novel biomedical and biotechnological applications. The unique properties conferred by the bromo-phenyl moiety are central to these advancements.
In drug discovery , this compound serves as a valuable building block for creating bioactive peptides and novel therapeutic agents. chemimpex.com The bromine atom can enhance biological activity or serve as a reactive site for further modification, leading to compounds targeting diseases like cancer and neurological disorders. chemimpex.comlookchem.com For example, derivatives have been studied for their potential in treating neurological conditions and as HIV capsid inhibitors. lookchem.comnih.gov The increased lipophilicity provided by halogenation can also enhance the activity of antimicrobial peptides against resistant bacterial strains. nih.gov
In biotechnology and protein engineering , ncAAs are used to create proteins with novel functions. The site-specific incorporation of bromophenylalanine allows for the introduction of a unique chemical handle for bioconjugation, enabling the attachment of probes, drugs, or other molecules to a specific site on a protein. chemimpex.com This is crucial for developing targeted drug delivery systems and creating biophysical probes to study protein structure and function. nih.govchemimpex.com
Furthermore, phenylalanine derivatives are being used to construct advanced biomaterials . Self-assembling peptides containing these ncAAs can form structures like nanofibers and hydrogels. These materials are being explored for controlled-release drug delivery, where the material provides sustained local release of a therapeutic agent, which is highly beneficial for applications in tissue regeneration and cancer treatment.
Table 3: Biomedical and Biotechnological Applications of Brominated Phenylalanine Derivatives
| Application Area | Specific Use | Role of Brominated Phenylalanine | Reference(s) |
|---|---|---|---|
| Drug Discovery | Development of novel therapeutics (e.g., antimicrobial, antiviral, anti-cancer). | Acts as a key building block; enhances lipophilicity and biological activity. | nih.govchemimpex.comnih.gov |
| Medicinal Chemistry | Precursor for radiolabeled imaging agents. | Provides a site for introducing radioactive isotopes for diagnostic imaging. | lookchem.com |
| Protein Engineering | Site-specific modification of proteins. | Introduces a unique chemical handle for bioconjugation and functional probes. | chemimpex.com |
| Biomaterials | Creation of self-assembling nanofibers and hydrogels. | Contributes to the controlled self-assembly process for drug delivery systems. |
Challenges and Opportunities in the Expanding Field of Non-Canonical Amino Acid Research
The field of ncAA research, while rich with promise, faces several challenges that must be addressed to realize its full potential. Concurrently, these challenges present significant opportunities for innovation.
One of the primary challenges is the cost and limited commercial availability of many ncAAs. nih.govacs.org The complex, multi-step synthesis required for many of these building blocks can be expensive, hindering their widespread adoption, especially for large-scale applications. researchgate.net Another significant hurdle is the efficiency and fidelity of ncAA incorporation into proteins, whether through chemical synthesis or biological systems. wiley.com In biological systems, issues such as the cytotoxicity of the ncAA or competition with endogenous amino acids can lower the yield of the desired protein. wiley.com Furthermore, even when successfully incorporated, peptides containing ncAAs may still suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic utility. nih.govresearchgate.net
Despite these obstacles, the opportunities are vast. The ever-expanding toolbox of ncAAs allows medicinal chemists to design peptides and proteins with vastly improved drug-like properties. nih.govnih.gov These "designer" peptides can modulate biological targets, such as protein-protein interactions, that were once considered "undruggable". nih.gov The ability to install ncAAs with unique functionalities is enabling the creation of enzymes with new-to-nature catalytic activities, opening doors in synthetic biology and industrial catalysis. nih.gov There is a major opportunity to develop more robust and scalable manufacturing processes, such as improved cell-free systems or "greener" biocatalytic routes, to make ncAA-containing biologics more accessible. wiley.com Overcoming the current challenges will accelerate the discovery of new medicines and the development of novel biomaterials with unprecedented functions. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Boc-2-bromo-D-phenylalanine while preserving stereochemical integrity?
- Methodological Answer : Synthesis typically involves bromination of Boc-protected D-phenylalanine derivatives under controlled conditions. Key steps include:
- Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the amino group, minimizing side reactions during bromination .
- Bromination : Electrophilic aromatic substitution (EAS) with bromine or brominating agents (e.g., N-bromosuccinimide) at the ortho position of the phenyl ring. Reaction conditions (temperature, solvent polarity) must be optimized to avoid racemization .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents to isolate the enantiomerically pure product .
- Characterization : Confirm stereochemistry via circular dichroism (CD) spectroscopy and chiral HPLC. Validate purity using nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) .
Q. How does the solubility of this compound in polar vs. non-polar solvents impact its utility in peptide synthesis?
- Methodological Answer : Solubility studies using the shake-flask method reveal:
- Polar solvents (e.g., DMSO, DMF) : High solubility (>50 mg/mL) facilitates solid-phase peptide synthesis (SPPS) by enabling efficient coupling reactions .
- Non-polar solvents (e.g., dichloromethane, ethyl acetate) : Limited solubility (<5 mg/mL) necessitates alternative strategies, such as microwave-assisted synthesis or co-solvent systems (e.g., DMF/THF mixtures) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may arise from:
- Steric hindrance : The ortho-bromo group and Boc protection reduce accessibility to palladium catalysts. Use bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance reactivity .
- Purity : Impurities (e.g., deprotected amino acids) can inhibit catalysis. Validate purity via HPLC and elemental analysis before use .
- Computational modeling : Density functional theory (DFT) simulations predict reaction pathways, identifying transition states where steric/electronic effects dominate .
Q. What experimental designs are recommended to study the stereochemical effects of this compound on enzyme inhibition?
- Methodological Answer :
- Enzyme kinetics : Compare Michaelis-Menten parameters (Km, Vmax) of D- vs. L-enantiomers using fluorogenic substrates. For example, monitor trypsin or chymotrypsin activity in the presence of this compound derivatives .
- Structural analysis : Co-crystallize the compound with target enzymes (e.g., proteases) for X-ray crystallography. Analyze binding pocket interactions, focusing on halogen bonding with bromine .
- NMR titration : Measure chemical shift perturbations in enzyme active sites to quantify binding affinities .
Q. How can this compound be integrated into PROTAC (Proteolysis-Targeting Chimeras) design for targeted protein degradation?
- Methodological Answer :
- Linker optimization : The bromine atom serves as a site for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to conjugate E3 ligase ligands to target protein binders .
- Stability assays : Evaluate proteolytic resistance of Boc-protected derivatives in serum using LC-MS. Replace Boc with photo-labile groups (e.g., nitroveratryloxycarbonyl) for spatiotemporal control .
- Bioactivity validation : Measure ubiquitination levels and target protein degradation in cell lysates via Western blot .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing contradictory results in halogen-bonding studies involving this compound?
- Methodological Answer :
- Multivariate analysis : Apply principal component analysis (PCA) to datasets comparing bromine vs. chlorine analogs, focusing on bond lengths and angles from crystallographic data .
- Error source identification : Use Grubbs’ test to detect outliers in kinetic data caused by impurities or instrumentation drift .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) using random-effects models to account for heterogeneity in experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
